molecular formula C20H27N5O2S2 B2591202 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one CAS No. 1704649-61-5

5-(1,2-Dithiolan-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one

Cat. No.: B2591202
CAS No.: 1704649-61-5
M. Wt: 433.59
InChI Key: NVDPUBYDIJHSBF-UHFFFAOYSA-N
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Description

The compound 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one is a structurally complex molecule featuring multiple heterocyclic motifs. Its key components include:

  • Pyrazine-oxadiazole hybrid: The 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl group suggests possible interactions with biological targets via hydrogen bonding or π-π stacking.
  • Piperidine moiety: A saturated six-membered ring that enhances lipophilicity and bioavailability, commonly employed in drug design.

The compound’s design likely aims to balance metabolic stability (via the oxadiazole and dithiolane groups) and target engagement (via the pyrazine and piperidine systems).

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S2/c26-19(6-2-1-5-16-7-11-28-29-16)25-10-3-4-15(14-25)12-18-23-20(24-27-18)17-13-21-8-9-22-17/h8-9,13,15-16H,1-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDPUBYDIJHSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCCC2CCSS2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,2-Dithiolan-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one is a synthetic compound notable for its complex structure and potential biological activities. Its molecular formula is C20H27N5O2S2C_{20}H_{27}N_{5}O_{2}S_{2} with a molecular weight of 433.59 g/mol. This compound is primarily used for research purposes and has not been approved for human or veterinary use.

Chemical Structure

The compound features a dithiolan moiety and a pyrazinyl oxadiazole derivative, which are known to confer various biological properties. The structural representation can be summarized as follows:

ComponentStructure
DithiolanDithiolan
PyrazinePyrazine
OxadiazoleOxadiazole

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

Antimicrobial Activity

Preliminary studies suggest that derivatives containing dithiolane and oxadiazole functionalities exhibit antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the pyrazinyl moiety is believed to enhance these activities due to its interaction with microbial cell membranes .

Antioxidant Properties

The antioxidant capacity of dithiolane-containing compounds has been documented in various studies. These compounds can scavenge free radicals, thereby reducing oxidative stress. The mechanism often involves the donation of hydrogen atoms from the dithiolane group, which stabilizes free radicals and prevents cellular damage .

Enzyme Inhibition

Research has indicated that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies on related pyrazole derivatives have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, suggesting potential applications in treating autoimmune disorders and certain cancers .

Case Studies

A series of case studies have been conducted to evaluate the biological effects of related compounds:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various dithiolane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the dithiolane position significantly enhanced activity.
  • Antioxidant Assessment : In vitro assays demonstrated that certain oxadiazole derivatives exhibited strong antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid.
  • Enzyme Inhibition : Research on pyrazinyl derivatives showed promising results in inhibiting DHODH, leading to decreased proliferation of cancer cells in vitro.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Dithiolan moiety : Known for diverse biological activities.
  • Piperidine ring : Implicated in various pharmacological properties.
  • Pyrazin and oxadiazol groups : Associated with enhanced biological activity.

Pharmacological Applications

This compound has shown promise in various pharmacological contexts:

Anticancer Activity

Research indicates that compounds with similar structures can act as selective inhibitors of cancer cell growth. The dithiolan derivative may interact with epidermal growth factor receptors (EGFR), which are often overexpressed in certain cancers. Studies have demonstrated that such compounds can inhibit cancer cell proliferation effectively.

Neuroprotective Effects

Preliminary studies suggest that derivatives of dithiolan compounds may exhibit neuroprotective properties. These effects could be attributed to their ability to modulate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Antimicrobial Properties

The presence of heterocyclic structures like pyrazin and oxadiazol has been linked to antimicrobial activity. Compounds with these features are often evaluated for their effectiveness against various bacterial and fungal strains.

Case Studies

Several case studies highlight the applications of dithiolan derivatives:

  • Inhibition of EGFR :
    • A study evaluated a similar dithiolan compound's ability to inhibit EGFR in cancer cell lines, demonstrating significant reduction in cell viability at specific concentrations.
  • Neuroprotection in Animal Models :
    • Research involving animal models has indicated that dithiolan derivatives can reduce markers of neuroinflammation and oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
  • Antimicrobial Testing :
    • Various derivatives were tested against common pathogens, showing promising results that warrant further investigation into their mechanisms of action.

Comparison with Similar Compounds

Pyrazole and Oxadiazole Derivatives

The compound 5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one () shares a pyrazole core but lacks the oxadiazole and dithiolane functionalities. Key differences include:

  • Bioactivity : Pyrazol-3-one derivatives are often associated with anti-inflammatory or antimicrobial activity, whereas the oxadiazole group in the target compound may enhance kinase inhibition or protease binding.
  • Solubility : The dithiolane group in the target compound could improve solubility in polar solvents compared to the purely alkyl-substituted pyrazole in .

Imidazo[1,2-b]pyridazine-Based Compounds

highlights imidazo[1,2-b]pyridazines and substituted pyrazoles. While these lack the dithiolane ring, their nitrogen-rich heterocycles share similarities with the pyrazine-oxadiazole system. For example:

  • Electron-Deficient Aromatic Systems : Pyrazine (in the target compound) and pyridazine (in imidazo[1,2-b]pyridazines) both participate in charge-transfer interactions, but pyrazine’s symmetrical structure may confer stronger π-acceptor properties.

Functional Group Analysis

Feature Target Compound 5-Amino-1-(pentan-3-yl)-pyrazol-3-one () Imidazo[1,2-b]pyridazines ()
Core Heterocycle Pyrazine-oxadiazole hybrid Pyrazole Imidazo-pyridazine
Sulfur-Containing Group 1,2-Dithiolane None None
Bioavailability Enhanced (piperidine + oxadiazole) Moderate (alkyl chain) Variable (depends on substituents)
Predicted Activity Kinase inhibition, redox modulation Anti-inflammatory Anticancer, antiviral

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